Cox-2-IN-19 Exhibits a Quantified 67-Fold Selectivity for COX-2 over COX-1, a Key Differentiator from Less Selective Alternatives
Cox-2-IN-19 demonstrates a clear and quantified preference for inhibiting COX-2 over COX-1, a critical parameter for differentiating it from non-selective NSAIDs and for comparing its safety profile to other selective inhibitors. The compound's IC50 for COX-2 is 1.76 ± 0.05 µM, while its IC50 for COX-1 is 117.8 ± 2.59 µM [REFS-1, REFS-2]. This results in a calculated selectivity index (COX-1 IC50 / COX-2 IC50) of approximately 67 [1]. In contrast, non-selective NSAIDs like ibuprofen exhibit a selectivity index close to 1, indicating little discrimination between the two isoforms [2]. This data point provides a precise, measurable differentiator against non-selective alternatives.
| Evidence Dimension | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | IC50: COX-2 = 1.76 ± 0.05 µM, COX-1 = 117.8 ± 2.59 µM; Selectivity Ratio ≈ 67 |
| Comparator Or Baseline | Ibuprofen (non-selective NSAID): Selectivity Ratio ≈ 1 [2] |
| Quantified Difference | Cox-2-IN-19 is approximately 67 times more selective for COX-2 over COX-1 compared to the non-selective baseline. |
| Conditions | In vitro enzymatic assays; IC50 values determined by measuring inhibition of COX-1 and COX-2 enzyme activity. |
Why This Matters
A higher selectivity ratio for COX-2 over COX-1 is directly correlated with a reduced risk of gastrointestinal ulceration, a common side effect of COX-1 inhibition, making this compound a more suitable choice for in vivo inflammation models where preserving gastric mucosal integrity is crucial.
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- [2] Bacchi S, Palumbo P, Sponta A, Coppolino MF. Clinical pharmacology of non-steroidal anti-inflammatory drugs: a review. Antiinflamm Antiallergy Agents Med Chem. 2012;11(1):52-64. View Source
